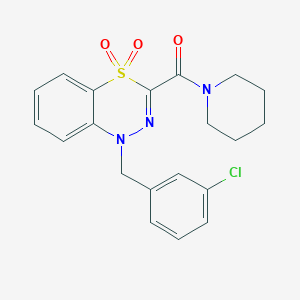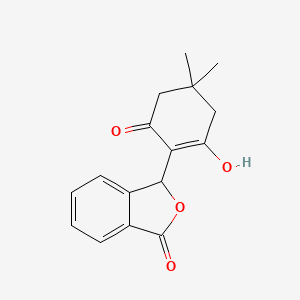
4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile, also known as HMPC, is a chemical compound that has been extensively studied in recent years. This compound has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and as an antioxidant.
Mechanism Of Action
The mechanism of action of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile is not fully understood. However, it has been suggested that 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile may also inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. The antioxidant activity of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile may be due to its ability to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to reduce tumor growth and inflammation in animal models. 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile has also been found to reduce oxidative stress and improve antioxidant capacity in cells.
Advantages And Limitations For Lab Experiments
One advantage of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile is its low toxicity profile, which makes it a promising candidate for further research. However, one limitation of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile is not fully understood, which requires further investigation.
Future Directions
There are several future directions for research on 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile. One direction is to investigate its potential as a chemopreventive agent. Another direction is to study its effects on neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile and to develop more effective methods of administration.
Synthesis Methods
The synthesis of 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile involves a multi-step process. The initial step involves the reaction of 4-methoxybenzaldehyde with 3-methylbenzaldehyde in the presence of a base to form 4-methoxy-3-methylbenzylidene. This intermediate is then reacted with malononitrile to form 4-hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile. The final product is obtained by purification using column chromatography.
Scientific Research Applications
4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile has been studied for its potential in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile has also shown anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines. In addition, it has been found to have antioxidant activity, which can protect cells from oxidative damage.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-(3-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-4-3-5-14(10-12)18-21-17(16(11-20)19(23)22-18)13-6-8-15(24-2)9-7-13/h3-10H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIGGGHDVYENGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(4-methoxyphenyl)-2-(3-methylphenyl)-5-pyrimidinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

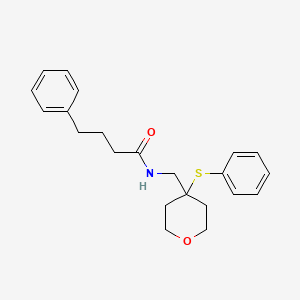
![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)
![N-(3,4-Difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide](/img/structure/B2850068.png)

![N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2850071.png)

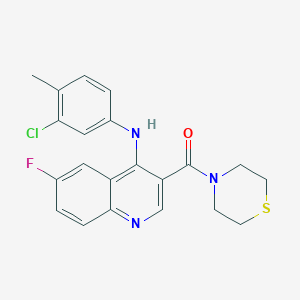
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)
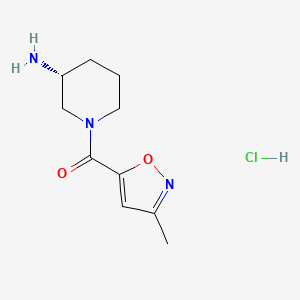
![N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)
